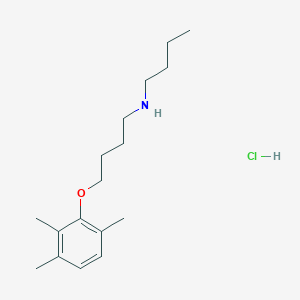
N-benzyl-2-phenyl-2-(phenylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-phenyl-2-(phenylthio)acetamide, also known as N-benzylphenylthioacetamide (BPTA), is a synthetic compound that belongs to the class of thioamides. It has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and drug discovery.
Applications De Recherche Scientifique
BPTA has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and drug discovery. In cancer research, BPTA has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death, in cancer cells. BPTA has also been studied for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, BPTA has been investigated for its potential as a drug discovery tool, as it has been shown to bind to various proteins and enzymes, including histone deacetylases and carbonic anhydrases.
Mécanisme D'action
The mechanism of action of BPTA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins, including histone deacetylases and carbonic anhydrases. Histone deacetylases are enzymes that regulate gene expression by removing acetyl groups from histones, while carbonic anhydrases are enzymes that regulate pH balance in the body. By inhibiting these enzymes, BPTA may affect various cellular processes, including gene expression, cell cycle regulation, and pH balance.
Biochemical and physiological effects:
BPTA has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis in cancer cells, protection of neurons from oxidative stress and inflammation, and binding to various proteins and enzymes. However, the exact biochemical and physiological effects of BPTA are still being studied, and more research is needed to fully understand its mechanisms of action.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BPTA in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, BPTA has been extensively studied for its potential therapeutic applications, making it a useful tool for drug discovery and other research applications. However, one limitation of using BPTA in lab experiments is its relatively low yield in the synthesis process, which may limit the amount of compound available for testing.
Orientations Futures
There are many potential future directions for research on BPTA, including further investigation of its mechanisms of action, exploration of its potential therapeutic applications in various fields, and development of more efficient synthesis methods for the compound. Additionally, BPTA may be used as a starting point for the development of new thioamide compounds with improved properties and applications. Overall, BPTA has shown great potential as a tool for scientific research and drug discovery, and further research on this compound is warranted.
Méthodes De Synthèse
The synthesis of BPTA involves the reaction between benzylamine and phenylthioacetic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure BPTA. The yield of the synthesis process is typically around 50-60%.
Propriétés
IUPAC Name |
N-benzyl-2-phenyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NOS/c23-21(22-16-17-10-4-1-5-11-17)20(18-12-6-2-7-13-18)24-19-14-8-3-9-15-19/h1-15,20H,16H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRSMDNYJFNTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-phenyl-2-(phenylsulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5142640.png)
![N-(4-fluorobenzyl)-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5142646.png)
![methyl 4-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B5142654.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5142658.png)
![1,3,4,6-tetra-O-acetyl-2-[(2-chlorobenzoyl)amino]-2-deoxyhexopyranose](/img/structure/B5142664.png)

![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5142670.png)
![3-[(3-pyridinylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5142674.png)
![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5142679.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5142700.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5142708.png)

![1,3-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B5142735.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B5142738.png)